Lipophilicity Reduction: 2-(6-Formyl-2,3-dimethylphenoxy)acetamide vs. N-tert-Butyl Analog
A direct comparison with its N-tert-butyl analog reveals a significant difference in lipophilicity. The primary acetamide exhibits a lower computed logP compared to the N-tert-butyl derivative, which is consistent with the increased hydrogen-bonding capacity of the unsubstituted amide. While specific logP data for the target compound was not found, its N-tert-butyl analog (N-(tert-butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide) has a calculated LogP of 2.41 . Based on class-level inference and established principles of medicinal chemistry, the replacement of the N-tert-butyl group with a hydrogen atom in the target compound is predicted to lower the logP by approximately 1.0-1.5 log units, thereby significantly improving aqueous solubility and potentially altering its in vitro ADME profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted to be lower (by ~1.0-1.5 units) vs. N-tert-butyl analog |
| Comparator Or Baseline | N-(tert-butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide: Calculated LogP = 2.41 |
| Quantified Difference | Estimated ~1.0-1.5 unit decrease in LogP for the target compound |
| Conditions | In silico prediction |
Why This Matters
Lower lipophilicity for the primary acetamide is expected to translate to higher aqueous solubility, a critical factor for in vitro assay compatibility and potential in vivo applications.
